molecular formula C7H6ClF3N2 B13555465 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine CAS No. 1060811-92-8

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine

Cat. No.: B13555465
CAS No.: 1060811-92-8
M. Wt: 210.58 g/mol
InChI Key: DFXFHPRSPFOMIT-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloropyridine ring and a trifluoroethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine typically involves the reaction of 2-chloropyridine with trifluoroethanamine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .

Scientific Research Applications

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine is unique due to the specific positioning of the chlorine atom and the trifluoroethanamine group, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to its similar compounds .

Properties

CAS No.

1060811-92-8

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6ClF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2

InChI Key

DFXFHPRSPFOMIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(C(F)(F)F)N

Origin of Product

United States

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